Énanthate de noréthistérone

Vue d'ensemble

Description

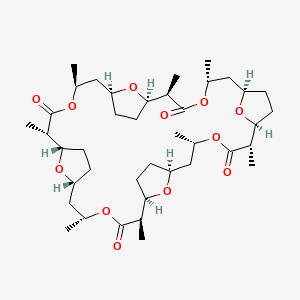

L'énanthate de noréthindrone, également connu sous le nom d'énanthate de noréthistérone, est un progestatif synthétique utilisé principalement à des fins contraceptives. Il s'agit d'un ester de la noréthindrone, un progestatif de première génération, et il est administré par injection intramusculaire. Ce composé est largement utilisé dans les formulations contraceptives injectables à base de progestatif uniquement et en combinaison avec d'autres hormones à des fins contraceptives .

Applications De Recherche Scientifique

L'énanthate de noréthindrone a plusieurs applications en recherche scientifique :

Recherche contraceptive : Il est largement étudié pour son efficacité et sa sécurité en tant que contraceptif à action prolongée.

Endocrinologie : Recherche sur ses effets sur la régulation hormonale et le contrôle du cycle menstruel.

Pharmacocinétique : Études sur son absorption, sa distribution, son métabolisme et son excrétion dans l'organisme humain.

Systèmes d'administration de médicaments : Recherches sur son utilisation dans de nouveaux systèmes d'administration de médicaments pour la libération prolongée d'hormones.

5. Mécanisme d'action

L'énanthate de noréthindrone exerce ses effets en imitant l'action de la progestérone naturelle. Il se lie aux récepteurs de la progestérone dans le système reproducteur, ce qui entraîne la suppression de l'ovulation. Cela est obtenu en inhibant la libération des gonadotrophines, en particulier de l'hormone lutéinisante (LH), qui est nécessaire à l'ovulation. De plus, il induit des modifications de la glaire cervicale, la rendant moins perméable aux spermatozoïdes, et modifie la muqueuse de l'endomètre, empêchant la nidation .

Composés similaires :

Noréthindrone : Le composé parent de l'énanthate de noréthindrone, utilisé dans les contraceptifs oraux.

Acétate de noréthindrone : Un autre ester de la noréthindrone, utilisé dans le traitement hormonal substitutif et les contraceptifs.

Ethistérone : Un progestatif synthétique ayant des propriétés contraceptives similaires.

Unicité : L'énanthate de noréthindrone est unique en raison de sa nature à action prolongée lorsqu'il est administré par injection intramusculaire. Cela offre une option contraceptive pratique et efficace avec moins de doses par rapport aux contraceptifs oraux. Son estérification avec l'acide énanthique améliore sa lipophilie, ce qui permet une libération prolongée et une action prolongée .

Mécanisme D'action

Target of Action

Norethisterone Enanthate (NETE) primarily targets progesterone receptors . These receptors are found in various tissues including the reproductive tract, breast, pituitary, hypothalamus, and skeletal tissue . The interaction with these receptors plays a crucial role in its mechanism of action.

Mode of Action

NETE exerts its effects on target cells by binding to progesterone receptors, leading to downstream changes to target genes . This interaction results in a variety of physiological effects, most notably its contraceptive efficacy .

Biochemical Pathways

The primary biochemical pathway influenced by NETE involves the binding to progesterone receptors, which leads to changes in gene expression . This can affect various physiological processes, including follicular development, ovulation, and corpus luteum development .

Pharmacokinetics

NETE is completely absorbed after intramuscular injection . The ester is quickly and eventually completely hydrolyzed to its pharmacologically active compound, norethisterone, once it is released from the depot . Maximum levels of norethisterone are measured about 3 – 20 days after intramuscular administration . Plasma levels of norethisterone decline in two disposition phases with half-lives of 4-5 days and 15-20 days, respectively .

Result of Action

The primary result of NETE’s action is the prevention of ovulation, making it an effective form of hormonal birth control . It is used both as a form of progestogen-only injectable birth control and in combined injectable birth control formulations .

Safety and Hazards

Orientations Futures

As a synthetic progestin, norethisterone acts similarly to endogenous progesterone but with a much higher potency . It is used in a variety of applications including contraception and hormone replacement therapy . It has been approved by itself in more than 60 countries including the United Kingdom and some in Europe, Central America, and Africa, and in combination with estradiol valerate in at least 36 countries mainly in Latin America .

Analyse Biochimique

Biochemical Properties

Norethisterone enanthate is an ester and prodrug of norethisterone . It exerts its effects on target cells via binding to progesterone receptors, resulting in downstream changes to target genes . Target cells are found in the reproductive tract, breast, pituitary, hypothalamus, skeletal tissue, and central nervous system .

Cellular Effects

Norethisterone enanthate has pronounced effects on the endometrium, making it a good choice for treating abnormal uterine bleeding, endometriosis, and endometrial hyperplasia . It also has beneficial effects on bone mineral density and positive or neutral effects on cardiovascular health .

Molecular Mechanism

Norethisterone enanthate works as a method of birth control by stopping ovulation . On a molecular level, progestins like norethisterone exert their effects on target cells via binding to progesterone receptors that result in downstream changes to target genes .

Temporal Effects in Laboratory Settings

The plasma levels of norethisterone were measured about 3 – 20 days after intramuscular administration . Plasma levels of norethisterone declined in two disposition phases with half-lives of 4 – 5 days and 15 – 20 days, respectively, which were due to a biphasic release of norethisterone enanthate from the depot .

Metabolic Pathways

Norethisterone enanthate is metabolized mainly by CYP3A4 in the liver . It also undergoes metabolism by 5α- / 5β-reductase, 3α-hydroxysteroid dehydrogenase, and aromatase .

Transport and Distribution

Norethisterone enanthate is completely absorbed after intramuscular injection . These esters are quickly and eventually completely hydrolyzed to their pharmacologically active compounds norethisterone and estradiol once they are released from the depot .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'énanthate de noréthindrone est synthétisé par estérification de la noréthindrone avec l'acide énanthique (acide heptanoïque). La réaction implique généralement l'utilisation d'un agent déshydratant tel que la dicyclohexylcarbodiimide (DCC) pour faciliter le processus d'estérification. La réaction est réalisée dans des conditions anhydres pour empêcher l'hydrolyse de la liaison ester .

Méthodes de production industrielle : Dans les environnements industriels, la synthèse de l'énanthate de noréthindrone suit des principes similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour éliminer les impuretés .

Analyse Des Réactions Chimiques

Types de réactions : L'énanthate de noréthindrone subit diverses réactions chimiques, notamment :

Hydrolyse : La liaison ester peut être hydrolysée en milieu acide ou basique pour donner de la noréthindrone et de l'acide énanthique.

Oxydation : L'énanthate de noréthindrone peut subir des réactions d'oxydation, en particulier au niveau du groupe éthynyle, conduisant à la formation de métabolites hydroxylés.

Réduction : Le groupe carbonyle de la partie noréthindrone peut être réduit pour former les alcools correspondants.

Réactifs et conditions courants :

Hydrolyse : Solutions aqueuses acides ou basiques.

Oxydation : Agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Principaux produits formés :

Hydrolyse : Noréthindrone et acide énanthique.

Oxydation : Métabolites hydroxylés de l'énanthate de noréthindrone.

Réduction : Dérivés alcooliques de la noréthindrone.

Comparaison Avec Des Composés Similaires

Norethindrone: The parent compound of norethindrone enanthate, used in oral contraceptives.

Norethindrone Acetate: Another ester of norethindrone, used in hormone replacement therapy and contraceptives.

Ethisterone: A synthetic progestogen with similar contraceptive properties.

Uniqueness: Norethindrone enanthate is unique due to its long-acting nature when administered via intramuscular injection. This provides a convenient and effective contraceptive option with fewer doses compared to oral contraceptives. Its esterification with enanthic acid enhances its lipophilicity, allowing for sustained release and prolonged action .

Propriétés

IUPAC Name |

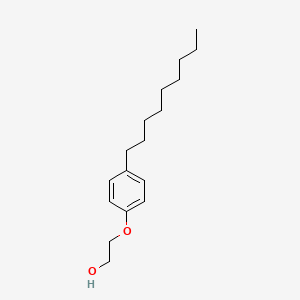

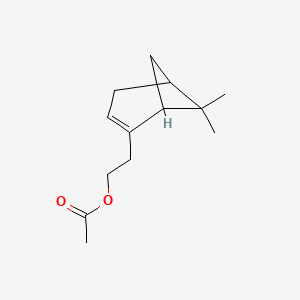

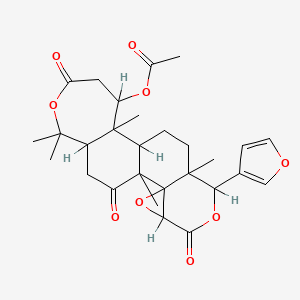

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O3/c1-4-6-7-8-9-25(29)30-27(5-2)17-15-24-23-12-10-19-18-20(28)11-13-21(19)22(23)14-16-26(24,27)3/h2,18,21-24H,4,6-17H2,1,3H3/t21-,22+,23+,24-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTGJECXMIKIET-WOSSHHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048664 | |

| Record name | Noristerat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3836-23-5 | |

| Record name | Norethisterone enanthate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3836-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norethindrone enanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003836235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norethindrone enanthate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14678 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Norethisterone enanthate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Noristerat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norethisterone enantate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORETHINDRONE ENANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY3S2K0J0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B1679834.png)